molecular formula C25H22N4OS B10954649 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B10954649
M. Wt: 426.5 g/mol
InChI Key: XMJBDOAFHDETNP-UHFFFAOYSA-N
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Description

N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thienyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and pyrazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CYANO-4-ETHYL-5-METHYL-2-THIENYL)-5-METHYL-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N4OS

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-methyl-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C25H22N4OS/c1-4-20-17(3)31-25(21(20)15-26)27-24(30)22-16(2)29(19-13-9-6-10-14-19)28-23(22)18-11-7-5-8-12-18/h5-14H,4H2,1-3H3,(H,27,30)

InChI Key

XMJBDOAFHDETNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C)C

Origin of Product

United States

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